1-Isopropylcyclopentene
Overview
Description
1-Isopropylcyclopentene is an organic compound with the molecular formula C8H14. It is a derivative of cyclopentene, where an isopropyl group is attached to the first carbon of the cyclopentene ring.
Scientific Research Applications
1-Isopropylcyclopentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of cycloalkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylcyclopentene can be synthesized through several methods. One common approach involves the alkylation of cyclopentene with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of isopropylcyclopentadiene. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield isopropylcyclopentane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chlorine gas or bromine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Isopropylcyclopentanol or isopropylcyclopentanone.
Reduction: Isopropylcyclopentane.
Substitution: 1-Chloro-1-isopropylcyclopentene or 1-Bromo-1-isopropylcyclopentene.
Mechanism of Action
The mechanism of action of 1-Isopropylcyclopentene involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In reduction reactions, it accepts hydrogen atoms to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
3-Isopropylcyclopentene: Similar in structure but with the isopropyl group attached to the third carbon of the cyclopentene ring.
Isopropylcyclopentane: A fully saturated analog of 1-Isopropylcyclopentene.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its position of the isopropyl group on the first carbon of the cyclopentene ring makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-propan-2-ylcyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h5,7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFWVJAQABCYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163296 | |
Record name | 1-Isopropylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-07-3 | |
Record name | 1-Isopropylcyclopentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isopropylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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